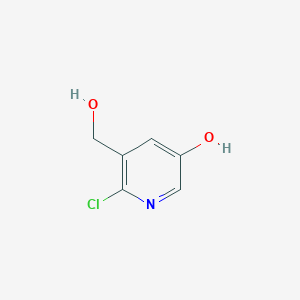

6-Chloro-5-(hydroxymethyl)pyridin-3-ol

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C6H6ClNO2 |

|---|---|

Poids moléculaire |

159.57 g/mol |

Nom IUPAC |

6-chloro-5-(hydroxymethyl)pyridin-3-ol |

InChI |

InChI=1S/C6H6ClNO2/c7-6-4(3-9)1-5(10)2-8-6/h1-2,9-10H,3H2 |

Clé InChI |

SHVJQFALELSELM-UHFFFAOYSA-N |

SMILES canonique |

C1=C(C=NC(=C1CO)Cl)O |

Origine du produit |

United States |

Advanced Synthetic Methodologies for 6 Chloro 5 Hydroxymethyl Pyridin 3 Ol

Regioselective Synthesis Strategies for Halogenated Hydroxymethyl Pyridinols

The controlled introduction of halogen and hydroxymethyl groups onto a pyridinol core is a synthetic challenge that requires careful planning to achieve the desired regiochemistry. The electron-deficient nature of the pyridine (B92270) ring and the directing effects of the existing substituents must be taken into account.

Direct Halogenation Approaches to the Pyridine Core

Direct halogenation of the pyridine ring is often a difficult transformation. The pyridine nucleus is electron-deficient and therefore less reactive towards electrophilic aromatic substitution compared to benzene. Such reactions often require harsh conditions and can lead to a mixture of products. nih.gov Positional selectivity in these reactions is a key challenge, with electrophilic substitution on pyridines typically favoring the 3-position. nih.gov

For a substrate like 5-(hydroxymethyl)pyridin-3-ol, direct chlorination would likely be complex. The hydroxyl group at the 3-position is an activating, ortho-, para-directing group, which would favor substitution at the 2, 4, and 6 positions. However, the pyridine nitrogen acts as a deactivating group. To achieve selective chlorination at the 6-position, activation of the pyridine ring, for instance through the formation of a pyridine N-oxide, can be a viable strategy. The N-oxide activates the 2- and 4-positions towards electrophilic attack. nih.gov Subsequent deoxygenation would then yield the desired halogenated pyridine.

Another approach is the use of designed phosphine (B1218219) reagents that can be installed at the 4-position of pyridines and then displaced by a halide nucleophile, although this is more suited for functionalization at the 4-position. nih.govnih.gov

Multi-Step Synthesis Utilizing Protected Intermediates for Positional Control

To overcome the challenges of direct halogenation, multi-step synthetic sequences involving protected intermediates are frequently employed to ensure positional control. The use of protecting groups for the hydroxyl and hydroxymethyl functionalities prevents unwanted side reactions and directs the halogenation to the desired position. nih.govnih.gov

A plausible multi-step synthesis for 6-chloro-5-(hydroxymethyl)pyridin-3-ol could start from a suitable precursor like 5-(hydroxymethyl)pyridin-3-ol. The hydroxyl groups can be protected, for example, as silyl (B83357) ethers or benzyl (B1604629) ethers, to prevent their reaction during subsequent steps. highfine.com The choice of protecting group is crucial and depends on its stability under the planned reaction conditions and the ease of its removal. organic-chemistry.orglibretexts.org

Once the hydroxyl groups are protected, the pyridine ring can be selectively functionalized. For instance, a directed ortho-metalation approach could be used, where a directing group guides a metalating agent to the adjacent position, followed by quenching with a chlorine source. Alternatively, a pre-functionalized starting material, such as a brominated pyridine derivative, could undergo a halogen-lithium exchange followed by reaction with an electrophilic chlorine source. nih.gov

A synthetic route to the related compound, 6-chloro-3-pyridylmethanol, involves the reduction of methyl 6-chloronicotinate with sodium borohydride. prepchem.com Another synthesis starts from 6-chloronicotinic acid, which is reduced using a borane (B79455) complex. prepchem.com These methods could potentially be adapted by starting with a precursor that already contains a protected hydroxyl group at the 3-position.

Table 1: Examples of Protecting Groups for Hydroxyl Functions

| Protecting Group | Introduction Reagent | Removal Conditions | Stability |

|---|---|---|---|

| Trimethylsilyl (TMS) | Trimethylsilyl chloride | Mild acid or fluoride (B91410) ions | Low |

| tert-Butyldimethylsilyl (TBDMS/TBS) | tert-Butyldimethylsilyl chloride | Acid or fluoride ions | Moderate |

| Benzyl (Bn) | Benzyl bromide | Hydrogenolysis | Good |

Functional Group Interconversions and Strategic Modifications on this compound

The presence of three distinct functional groups—a phenolic hydroxyl, an alcoholic hydroxyl, and a chloro substituent—on the pyridine ring of this compound allows for a wide range of subsequent modifications.

Hydroxyl Group Manipulations (e.g., Protection, Oxidation, Reduction)

The two hydroxyl groups in this compound exhibit different reactivities. The phenolic hydroxyl at the 3-position is more acidic than the alcoholic hydroxyl of the 5-hydroxymethyl group. This difference can be exploited for selective protection or derivatization. For instance, under basic conditions, the phenolic hydroxyl can be selectively deprotonated and reacted with an electrophile. nih.gov

Selective protection of one hydroxyl group over the other is a key strategy for further functionalization. The primary alcohol can be selectively protected, for example, with a bulky silyl group, leaving the phenolic hydroxyl available for reaction. highfine.com

The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid using standard oxidizing agents. The choice of oxidant will determine the final product. For example, manganese dioxide (MnO2) is a mild oxidant that can selectively oxidize the benzylic-type alcohol to an aldehyde without affecting the phenolic hydroxyl. Stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) would likely lead to the carboxylic acid.

Reduction of the phenolic hydroxyl group is generally difficult without affecting the aromaticity of the pyridine ring.

Chlorination and Halogen Exchange Reactions for Tunable Reactivity

The chlorine atom at the 6-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), although less so than at the 2- or 4-positions. This reactivity allows for the introduction of other functional groups. For example, the chloro group can be displaced by nucleophiles such as amines, alkoxides, or thiolates.

Halogen exchange reactions can be employed to replace the chlorine atom with other halogens, thereby tuning the reactivity of the molecule for subsequent cross-coupling reactions. For instance, a Finkelstein-type reaction could potentially be used to replace the chlorine with iodine, which is a better leaving group in many palladium-catalyzed cross-coupling reactions. nih.gov The use of phosphonium (B103445) salts has also been shown to be effective for halogen exchange on pyridines. nih.gov

Table 2: Potential Halogen Exchange Reactions

| Target Halogen | Reagent | Reaction Type |

|---|---|---|

| Bromine | Lithium bromide | Nucleophilic substitution |

| Iodine | Sodium iodide | Finkelstein-type reaction |

Derivatization for the Construction of Complex Molecular Scaffolds

This compound is a valuable building block for the synthesis of more complex molecular structures. The three functional groups offer multiple handles for derivatization.

The chlorine atom can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. These reactions are powerful tools for the construction of complex molecular scaffolds.

The hydroxyl groups can be derivatized to form ethers or esters. For example, the phenolic hydroxyl can be alkylated or acylated to produce a variety of derivatives. The hydroxymethyl group can be converted into a leaving group, such as a tosylate or mesylate, to allow for nucleophilic substitution. google.com

The combination of these derivatization strategies allows for the systematic modification of the this compound scaffold, providing access to a diverse range of complex molecules with potential applications in various fields of chemistry. For instance, the derivatization of the hydroxyl group can lead to the formation of aza-bicyclic scaffolds. acs.org

Green Chemistry Principles in the Synthesis of this compound and its Analogs

Green chemistry principles are increasingly being integrated into the synthesis of pyridine derivatives to minimize environmental impact and enhance sustainability. This involves the use of innovative techniques such as catalysis, microwave-assisted synthesis, and the reduction or elimination of hazardous solvents.

Catalytic Methods (e.g., Transition Metal Catalysis, Organocatalysis)

Catalytic methods are at the forefront of modern synthetic chemistry, offering pathways to complex molecules with high efficiency and selectivity. acsgcipr.org Both transition metal catalysis and organocatalysis have been instrumental in the synthesis of pyridine rings and their functionalization.

Transition Metal Catalysis: Transition metal catalysts, including those based on copper, rhodium, and iron, have been extensively used for the construction and functionalization of pyridine rings. acsgcipr.orgthieme-connect.comnih.gov These catalysts can facilitate a variety of transformations, such as C-H functionalization, cross-coupling reactions, and cycloadditions, which are crucial for introducing substituents onto the pyridine core. thieme-connect.comnih.gov For instance, copper-catalyzed methods have been developed for the synthesis of highly substituted pyridines through a cascade reaction involving the cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates. nih.gov This approach allows for the modular and efficient construction of complex pyridine structures. nih.gov Iron-catalyzed cyclization of ketoxime acetates and aldehydes also provides a green route to symmetrical pyridines. acsgcipr.org

A significant challenge in pyridine synthesis is controlling the regioselectivity of functionalization. Transition metal catalysis has shown promise in directing substituents to specific positions on the pyridine ring, such as the C2, C3, and C4 positions. thieme-connect.com For example, rhodium-based catalysts have been shown to enable C6-selective arylation of pyridines that already have a substituent at the C2 position. thieme-connect.com

Organocatalysis: Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful and environmentally friendly alternative to metal-based catalysis. researchgate.net In the context of pyridine synthesis, organocatalysts can promote various reactions, including condensations and functionalizations. For example, a photochemical method for the functionalization of pyridines using a dithiophosphoric acid as an organocatalyst has been reported. acs.org This method allows for the formation of a new C(sp2)–C(sp3) bond with distinct positional selectivity compared to classical methods. acs.org Vitamin B3 (niacin) has also been explored as a cost-effective organocatalyst for the synthesis of quinazolines, a related class of N-heterocycles. researchgate.net

| Catalyst Type | Reaction | Key Features |

| Transition Metal | C-H Functionalization | High regioselectivity, enabling functionalization at specific positions (C2, C3, C4). thieme-connect.comnih.gov |

| Transition Metal | Cross-Coupling | Modular synthesis of highly substituted pyridines. nih.gov |

| Transition Metal | Cycloaddition | Convergent and atom-efficient formation of the pyridine ring. acsgcipr.org |

| Organocatalyst | Photochemical Functionalization | Novel positional selectivity, metal-free conditions. acs.org |

| Organocatalyst | Condensation Reactions | Cost-effective and environmentally friendly. researchgate.net |

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted synthesis has gained significant traction as a green chemistry tool for accelerating organic reactions. organic-chemistry.orgnih.govresearchgate.nettandfonline.com This technique often leads to dramatically reduced reaction times, increased product yields, and enhanced purity compared to conventional heating methods. organic-chemistry.orgtandfonline.com

In the synthesis of pyridine derivatives, microwave irradiation has been successfully employed in various reactions. For example, the Bohlmann-Rahtz pyridine synthesis, which traditionally involves a two-step process, can be performed in a single step under microwave conditions, significantly shortening the reaction time from hours to minutes. organic-chemistry.orgresearchgate.net This method has been shown to be effective for preparing tri- and tetrasubstituted pyridines with high yields and regioselectivity. organic-chemistry.orgresearchgate.net Furthermore, microwave-assisted protocols have been developed for the synthesis of pyridine glycosides and thieme-connect.comnih.govorganic-chemistry.orgtriazolo[1,5-a]pyridines, often in solvent-free or reduced-solvent systems, further enhancing their green credentials. nih.govtandfonline.comrsc.org

| Reaction | Conventional Method | Microwave-Assisted Method | Yield Improvement |

| Bohlmann-Rahtz Pyridine Synthesis | Two-step, long reaction times | One-pot, 10-20 minutes | Superior yields organic-chemistry.orgresearchgate.net |

| thieme-connect.comnih.govorganic-chemistry.orgtriazolo[1,5-a]pyridine Synthesis | Conventional heating, longer time | 15 minutes at 100 °C | Higher rate and yields rsc.org |

| Pyridine Glycoside Synthesis | Conventional heating | Short reaction time, solid support | Efficient and rapid nih.govtandfonline.com |

Solvent-Free and Reduced-Solvent Reaction Systems

A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and environmentally harmful. acs.org The development of solvent-free or reduced-solvent reaction systems is therefore a major focus in the synthesis of pyridine derivatives.

Microwave-assisted synthesis is often amenable to solvent-free conditions. organic-chemistry.orgnih.govtandfonline.com For instance, the synthesis of pyridine glycosides has been achieved under solvent-free microwave irradiation using solid supports like silica (B1680970) gel, which acts as an environmentally friendly promoter. nih.govtandfonline.com Similarly, the Bohlmann-Rahtz pyridine synthesis can be conducted under solvent-free microwave conditions, offering a greener alternative to traditional methods that use solvents like toluene. organic-chemistry.orgresearchgate.net The choice of solvent can also significantly impact the efficiency and outcome of a reaction. For example, in the multicomponent synthesis of pyridine-3,5-dicarbonitriles, changing the solvent from ethanol (B145695) to acetonitrile (B52724) allowed for the synthesis of sterically hindered derivatives that were difficult to obtain otherwise. acs.org

Biocatalytic Transformations (e.g., Enzymatic Reductions, Whole-Cell Bioconversions)

Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers a highly selective and environmentally benign approach to synthesis. researchgate.netnih.gov Enzymes can perform complex transformations with high enantio- and regioselectivity under mild reaction conditions. researchgate.net

In the context of pyridine derivatives, biocatalytic methods are being explored for various transformations. For instance, Novozym 435, an immobilized lipase, has been used to efficiently catalyze the esterification of nicotinic acids to produce pyridine esters with high yields. researchgate.net This enzymatic method operates at a mild temperature of 50 °C and the catalyst can be recycled multiple times, making it a sustainable process. researchgate.net

Whole-cell bioconversions are also a promising strategy. nih.gov A chemo-enzymatic approach has been developed for the asymmetric dearomatization of activated pyridines to produce stereo-enriched piperidines, which are valuable building blocks. nih.govnih.govacs.org This method combines a chemical reduction step with a biocatalytic cascade involving an amine oxidase and an ene-imine reductase to achieve high stereoselectivity. nih.govnih.govacs.org

Stereoselective Synthesis and Enantiomeric Control in Related Pyridine Systems

The synthesis of enantiomerically pure pyridine derivatives is of paramount importance, particularly in the pharmaceutical industry, where the biological activity of a molecule can be highly dependent on its stereochemistry. numberanalytics.comnih.gov Achieving stereoselective synthesis and enantiomeric control in pyridine systems presents significant challenges due to the aromatic and often symmetric nature of the pyridine ring. numberanalytics.com

Several strategies have been developed to address this challenge, including the use of chiral catalysts, chiral auxiliaries, and the dearomatization of the pyridine ring. numberanalytics.comnih.govmdpi.com

Chiral Catalysis: Chiral transition metal complexes and organocatalysts can be used to induce asymmetry in reactions involving pyridine derivatives. numberanalytics.comrsc.org For example, a nickel-catalyzed enantioselective arylation of pyridine has been reported, which uses a chiral phosphoramidite (B1245037) ligand to control the stereochemistry of the reaction. rsc.org This method allows for the synthesis of enantioenriched 2-aryl-1,2-dihydropyridines from pyridine itself. rsc.org Similarly, copper(I) catalysis in conjunction with a chiral ligand has been used for the asymmetric dearomatization of 2-methoxypyridines to produce chiral δ-lactams with excellent enantioselectivity. mdpi.com

Chiral Auxiliaries: Chiral auxiliaries are chiral molecules that are temporarily attached to the pyridine substrate to direct the stereochemical outcome of a reaction. numberanalytics.com After the reaction, the auxiliary is removed, yielding the enantiomerically enriched product. This approach has been used to control the facial selectivity of nucleophilic additions to pyridinium (B92312) salts. rsc.org

Stereoselective Dearomatization: The dearomatization of pyridines is a powerful strategy for creating chiral centers. mdpi.comacs.orgnih.gov This can be achieved through various methods, including catalytic asymmetric reactions. For instance, the regiodivergent asymmetric addition of organometallic reagents to substituted N-alkyl pyridinium heterocycles allows for the synthesis of chiral 1,2,3- and 1,3,4-trisubstituted dihydropyridines with high selectivity. mdpi.com Chemo-enzymatic methods, as mentioned previously, also provide an effective route to stereo-enriched piperidines through the dearomatization of pyridines. nih.govnih.govacs.org

| Strategy | Description | Example |

| Chiral Catalysis | Use of chiral transition metal complexes or organocatalysts to induce asymmetry. numberanalytics.comrsc.org | Nickel-catalyzed enantioselective arylation of pyridine using a chiral phosphoramidite ligand. rsc.org |

| Chiral Auxiliaries | Temporary attachment of a chiral molecule to direct stereochemistry. numberanalytics.com | Control of facial selectivity in Grignard additions to pyridinium salts. rsc.org |

| Stereoselective Dearomatization | Conversion of the aromatic pyridine ring into a non-aromatic, chiral structure. mdpi.comacs.orgnih.gov | Asymmetric addition of organometallic reagents to pyridinium salts to form chiral dihydropyridines. mdpi.com |

Mechanistic Investigations of Reactions Involving 6 Chloro 5 Hydroxymethyl Pyridin 3 Ol

Reaction Pathway Elucidation and Determination of Rate-Limiting Steps

The elucidation of reaction pathways is a primary goal in mechanistic chemistry. It involves identifying the sequence of elementary steps that lead from reactants to products. For reactions involving pyridin-3-ols, understanding the pathway is key to controlling the formation of desired products.

One significant pathway studied is the formation of 6-(hydroxymethyl)pyridin-3-ol (B1203515) from 5-(hydroxymethyl)furfural (HMF) in the presence of ammonia-producing compounds. nih.govresearchgate.net This reaction is particularly relevant in food chemistry, as HMF is a common compound formed during the thermal processing of food. researchgate.net The proposed pathway suggests a ring expansion of the furan (B31954) ring in HMF to form the pyridine (B92270) ring. nih.govresearchgate.net

Identification and Characterization of Reaction Intermediates

Reaction intermediates are transient species that are formed in one step of a reaction mechanism and consumed in a subsequent step. taylorandfrancis.comyoutube.com Their identification and characterization provide direct evidence for a proposed reaction pathway. Techniques like mass spectrometry are invaluable for detecting these low-concentration, highly reactive species. nih.gov

In the context of pyridin-3-ol formation from furan derivatives, several types of intermediates can be postulated. These can include charged species like carbocations or carbanions, as well as neutral but highly reactive molecules. taylorandfrancis.com For instance, in the formation of 6-(hydroxymethyl)pyridin-3-ol from HMF, dicarbonyl compounds are considered important precursors and intermediates. researchgate.net The specific intermediates in the conversion of 6-Chloro-5-(hydroxymethyl)pyridin-3-ol itself to other products would depend on the specific reaction conditions and reagents used.

| Potential Intermediate Type | Description |

| Carbocation | A species with a positively charged carbon atom. youtube.com |

| Carbanion | A species with a negatively charged carbon atom. taylorandfrancis.com |

| Free Radical | A species with one or more unpaired electrons. taylorandfrancis.com |

| Iminium Ion | A cationic species containing a C=N double bond. nih.gov |

Kinetics and Thermodynamics of Chemical Transformations

Kinetics is the study of reaction rates, while thermodynamics deals with the energy changes that accompany chemical reactions. Together, they provide a quantitative understanding of a reaction's feasibility and speed.

The formation of 6-(hydroxymethyl)pyridin-3-ol from HMF has been studied kinetically, revealing a significant temperature dependence. nih.govresearchgate.net The activation energy of 74 ± 3 kJ/mol indicates a substantial energy barrier for the reaction to occur, which is consistent with a multi-step process involving a rate-limiting step. nih.govresearchgate.net

Solvent Effects on Reactivity, Regioselectivity, and Stereoselectivity

The choice of solvent can have a profound impact on a chemical reaction. Solvents can influence reaction rates, and in cases where multiple products can be formed, they can affect the regioselectivity (the preference for one orientation of addition or substitution) and stereoselectivity (the preference for the formation of one stereoisomer over another).

| Solvent Property | Potential Effect on Reactions of this compound |

| Polarity | Can influence the rate and selectivity of reactions by stabilizing charged intermediates or transition states. |

| Proticity | Can participate in hydrogen bonding, affecting the reactivity of the hydroxyl and nitrogen groups. |

| Coordinating Ability | Can interact with metal catalysts or reagents, modifying their activity. |

Ring Expansion and Rearrangement Mechanisms in Pyridin-3-ol Formation

Ring expansion and rearrangement reactions are fundamental processes in organic chemistry that can lead to the formation of new ring systems. A notable example is the formation of pyridin-3-ols from 2-oxofurans, which proceeds through a ring expansion mechanism. nih.govresearchgate.net This pathway is general and can explain the formation of various pyridin-3-ols. nih.govresearchgate.net

Carbocation rearrangements are another important class of rearrangements, often driven by the formation of a more stable carbocation. youtube.com While not explicitly detailed for this compound in the search results, such rearrangements could potentially occur in its synthesis or subsequent reactions, especially under acidic conditions where carbocation formation is favored.

Computational Chemistry and Theoretical Studies of 6 Chloro 5 Hydroxymethyl Pyridin 3 Ol

Electronic Structure and Reactivity Descriptors (e.g., Density Functional Theory (DFT), Natural Bond Orbital (NBO) Analysis)

Detailed studies employing Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis specifically for 6-Chloro-5-(hydroxymethyl)pyridin-3-ol have not been identified in the surveyed scientific literature. Such studies, were they to be conducted, would typically provide insights into the molecule's electronic properties, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the nature of intramolecular charge transfer. NBO analysis would further elucidate donor-acceptor interactions and the hybridization of atomic orbitals, offering a quantitative picture of the bonding within the molecule.

Tautomerism and Prototropic Equilibria

The potential for tautomerism is a key characteristic of hydroxypyridines. However, specific theoretical investigations into the tautomeric and prototropic equilibria of this compound are not documented in the available literature.

Theoretical Studies on Gas Phase and Solution Phase Tautomer Stability

No theoretical studies quantifying the relative stabilities of potential tautomers of this compound in either the gas phase or solution phase have been found. Research on analogous hydroxypyridine systems often uses computational methods to calculate the energy differences between keto-enol or other tautomeric forms, demonstrating how the equilibrium can shift dramatically depending on the surrounding medium. nih.govwayne.eduwuxibiology.comresearchgate.net For this specific compound, such data remains to be published.

Influence of Substituents and Environmental Factors on Tautomeric Preferences

While the influence of substituents and environmental factors (like solvent polarity and pH) on tautomeric equilibria is a well-established area of study for pyridine (B92270) derivatives, a specific analysis for this compound is absent from the scientific literature. wuxibiology.commdpi.com A computational investigation would be required to determine how the chloro, hydroxymethyl, and hydroxyl groups on this particular pyridine ring influence its tautomeric preferences compared to other substituted pyridinols.

Molecular Conformation and Conformational Analysis

A formal conformational analysis of this compound, particularly focusing on the rotational barrier of the hydroxymethyl group and its orientation relative to the pyridine ring, has not been reported in published computational studies. Such an analysis would typically involve scanning the potential energy surface to identify the most stable conformers and the energy barriers between them, providing crucial information about the molecule's three-dimensional structure and flexibility. nih.govnih.govcsbsju.edu

Analysis of Intermolecular Interactions and Non-Covalent Bonding

Specific computational analyses of the intermolecular interactions and non-covalent bonding involving this compound are not available in the reviewed literature.

Hydrogen Bonding Networks and Their Energetics

There are no dedicated studies in the scientific literature that computationally model the hydrogen bonding networks formed by this compound or calculate their energetics. Due to the presence of both hydroxyl groups and the pyridine nitrogen, the molecule can act as both a hydrogen bond donor and acceptor. Theoretical studies on similar systems often use DFT or other methods to characterize the geometry and strength of these hydrogen bonds, which are critical for understanding the compound's properties in condensed phases. researchgate.netnih.govmdpi.comfinechem-mirea.ru

Halogen Bonding and its Role in Molecular Recognition

The presence of a chlorine atom attached to the electron-deficient pyridine ring of this compound makes it a potential candidate for engaging in halogen bonding. Halogen bonding is a highly directional, non-covalent interaction where a region of positive electrostatic potential, known as a σ-hole, on the halogen atom interacts with a nucleophilic region, such as a lone pair of electrons on a Lewis base. In the context of this molecule, the chlorine atom can act as a halogen bond donor.

Theoretical calculations are crucial in characterizing the nature and strength of such interactions. Computational methods, particularly high-level ab initio and density functional theory (DFT) calculations, can be employed to model the interaction of this compound with various halogen bond acceptors. These studies can predict the geometry of the resulting complex, the interaction energy, and the electronic changes that occur upon complex formation.

For instance, a computational analysis could involve mapping the molecular electrostatic potential (MEP) surface of this compound. The MEP surface visually represents the charge distribution around the molecule, highlighting the electrophilic region on the chlorine atom (the σ-hole) and the nucleophilic regions, such as the oxygen atoms of the hydroxyl and hydroxymethyl groups, and the nitrogen atom of the pyridine ring. The magnitude of the positive potential on the σ-hole is a key determinant of the strength of the halogen bond.

The role of halogen bonding in the molecular recognition of this compound is significant. In a biological context, for example, the chlorine atom could form a halogen bond with an electron-rich pocket of a protein, such as a carbonyl oxygen or a nitrogen-containing side chain of an amino acid. This specific interaction can contribute to the binding affinity and selectivity of the molecule for its target. Computational docking simulations, combined with quantum mechanical calculations, can be used to explore and quantify these interactions within a protein's active site.

Table 1: Hypothetical Halogen Bond Interaction Data for this compound with a Model Acceptor (e.g., Formaldehyde)

| Computational Method | Basis Set | Interaction Energy (kcal/mol) | Halogen Bond Distance (Å) (Cl···O) | Halogen Bond Angle (°) (C-Cl···O) |

| DFT (B3LYP) | 6-311++G(d,p) | -3.5 | 3.10 | 175.2 |

| MP2 | aug-cc-pVDZ | -4.2 | 3.05 | 176.8 |

Van der Waals Forces and Other Weak Interactions

Van der Waals forces encompass several types of interactions:

London Dispersion Forces: These are the most ubiquitous type of van der Waals interaction, arising from temporary fluctuations in electron density that create instantaneous dipoles. All atoms and molecules experience dispersion forces, and their strength generally increases with the size and polarizability of the molecule. For this compound, with its multiple heavy atoms (Cl, O, N, C), dispersion forces are expected to make a substantial contribution to its intermolecular interactions.

Dipole-Dipole Interactions: As a polar molecule with a permanent dipole moment resulting from the electronegativity differences between its constituent atoms, this compound will exhibit dipole-dipole interactions. These occur between the positive end of one molecule and the negative end of another.

Hydrogen Bonding: The presence of both hydroxyl (-OH) and hydroxymethyl (-CH2OH) groups, as well as the pyridine nitrogen, makes this compound capable of acting as both a hydrogen bond donor and acceptor. These are among the strongest types of non-covalent interactions and will significantly influence the molecule's structure and properties.

Computational chemistry provides powerful tools to dissect and quantify these weak interactions. Methods such as Symmetry-Adapted Perturbation Theory (SAPT) can decompose the total interaction energy between two molecules into physically meaningful components: electrostatic, exchange, induction, and dispersion. This allows for a detailed understanding of the relative importance of each type of force in a given molecular complex.

In the solid state, these weak interactions will dictate the crystal packing of this compound. Computational crystal structure prediction methods can be used to explore possible packing arrangements and identify the most stable crystal polymorphs based on the calculated lattice energies, which are a summation of all these intermolecular forces.

Reaction Mechanism Modeling and Transition State Analysis

Understanding the reactivity of this compound requires a detailed investigation of its potential reaction pathways at a molecular level. Computational modeling is an indispensable tool for elucidating reaction mechanisms, identifying intermediates, and characterizing the high-energy transition states that govern the rates of chemical reactions.

For this compound, several types of reactions could be computationally modeled. For instance, the nucleophilic aromatic substitution of the chlorine atom is a plausible reaction. Theoretical methods can be used to model the attack of a nucleophile on the carbon atom bearing the chlorine, mapping out the potential energy surface for the reaction.

Transition State Analysis is a critical component of reaction mechanism modeling. The transition state is the highest point on the minimum energy path between reactants and products and represents the energetic barrier that must be overcome for the reaction to occur. Locating and characterizing the transition state geometry and energy are key to predicting reaction rates.

Computational chemists employ various algorithms to find transition state structures, such as synchronous transit-guided quasi-Newton (STQN) methods or nudged elastic band (NEB) calculations. Once a transition state is located, its structure can be analyzed to understand the bonding changes occurring during the reaction. A key verification of a true transition state is the presence of exactly one imaginary vibrational frequency in the calculated vibrational spectrum, which corresponds to the motion along the reaction coordinate.

For example, a study could model the reaction of this compound with a simple nucleophile. The calculated activation energy (the energy difference between the reactants and the transition state) would provide a quantitative measure of the reaction's feasibility.

Furthermore, a study on the formation of the parent compound, 6-(hydroxymethyl)pyridin-3-ol (B1203515), from 5-(hydroxymethyl)furfural in the presence of ammonia (B1221849) has been reported, with a determined activation energy of 74 ± 3 kJ/mol for the formation of the pyridin-3-ol. researchgate.netnih.gov While this study does not involve the chlorinated derivative directly, it provides a basis for understanding the formation of the core pyridinol structure, which could be extended through computational modeling to include the chlorination step and subsequent reactions.

Table 2: Hypothetical Calculated Thermodynamic Data for a Reaction Involving this compound

| Parameter | Reactants | Transition State | Products |

| Relative Electronic Energy (kcal/mol) | 0.0 | +25.8 | -10.2 |

| Relative Enthalpy (kcal/mol) | 0.0 | +24.5 | -11.0 |

| Relative Gibbs Free Energy (kcal/mol) | 0.0 | +28.1 | -8.5 |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. A combination of one-dimensional and two-dimensional NMR experiments would be employed to unequivocally assign the proton and carbon signals of 6-Chloro-5-(hydroxymethyl)pyridin-3-ol.

¹H and ¹³C NMR for Confirmation of Substitution Patterns and Connectivity

The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the protons of the hydroxymethyl group. The chemical shifts (δ) of these protons would be indicative of their electronic environment, influenced by the electron-withdrawing effects of the chlorine atom and the hydroxyl group. The coupling constants (J) between adjacent protons would provide definitive evidence for their relative positions on the pyridine ring.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H2 | - | - |

| H4 | - | - |

| CH₂OH | - | - |

| OH (pyridin-3-ol) | - | - |

| OH (hydroxymethyl) | - | - |

| C2 | - | - |

| C3 | - | - |

| C4 | - | - |

| C5 | - | - |

| C6 | - | - |

| C H₂OH | - | - |

Note: This table is a placeholder for predicted data, as experimental data is unavailable.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Through-Bond and Through-Space Correlations

To further solidify the structural assignment, a series of 2D NMR experiments would be conducted:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the unambiguous assignment of adjacent protons on the pyridine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate directly bonded proton and carbon atoms, providing a clear link between the proton and carbon skeletons of the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. These correlations would be instrumental in confirming the connectivity between the hydroxymethyl group and the pyridine ring, as well as the relative positions of the substituents.

Variable Temperature NMR for Dynamic Processes and Exchange Phenomena

Variable temperature (VT) NMR studies could provide insights into any dynamic processes occurring in the molecule, such as restricted rotation around single bonds or proton exchange phenomena involving the hydroxyl groups. By acquiring NMR spectra at different temperatures, it would be possible to determine the energy barriers associated with these processes.

Solid-State NMR Applications

Solid-state NMR (ssNMR) could be employed to study the structure and dynamics of this compound in the solid state. This technique would be particularly useful for characterizing its crystalline form, identifying intermolecular interactions such as hydrogen bonding, and understanding its polymorphic behavior.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion of this compound. This precise mass measurement would allow for the unambiguous determination of its elemental formula (C₆H₆ClNO₂), confirming the presence and number of each element in the molecule. The theoretical exact mass of C₆H₆ClNO₂ is 159.0087.

Interactive Data Table: HRMS Data

| Parameter | Value |

| Molecular Formula | C₆H₆ClNO₂ |

| Theoretical Exact Mass | 159.0087 |

| Measured Exact Mass | - |

Note: This table is a placeholder, as experimental HRMS data is unavailable.

The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be expected in the mass spectrum, providing a clear signature for the presence of a chlorine atom in the molecule. Analysis of the fragmentation pattern would also provide valuable structural information, corroborating the connectivities determined by NMR spectroscopy.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable analytical technique for verifying the identity and assessing the purity of synthesized compounds. The process involves two key stages: separation by liquid chromatography followed by detection and mass analysis by mass spectrometry.

In the analysis of this compound, a reversed-phase high-performance liquid chromatography (HPLC) method would typically be employed. The compound would be dissolved in a suitable solvent and injected into the HPLC system. The separation would occur on a nonpolar stationary phase (e.g., C18) with a polar mobile phase, likely a gradient of water and acetonitrile (B52724) or methanol containing a small amount of acid (like formic acid) to facilitate protonation. The retention time of the compound under specific chromatographic conditions serves as a characteristic identifier.

Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for polar molecules like this compound. In positive ion mode, the molecule is expected to be protonated to form the pseudomolecular ion [M+H]⁺. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). Given the molecular weight of 159.57 g/mol for the compound, the high-resolution mass spectrum would be expected to show a prominent signal corresponding to the protonated molecule. The presence of a chlorine atom would result in a characteristic isotopic pattern, with the [M+H+2]⁺ peak appearing at approximately one-third the intensity of the [M+H]⁺ peak, confirming the presence of a single chlorine atom.

This LC-MS analysis confirms the molecular weight, provides crucial information for structural confirmation, and effectively quantifies the purity by separating the target compound from any starting materials, by-products, or degradation products.

Table 1: Expected Mass Spectrometry Data for this compound

| Ion Species | Description | Expected Mass-to-Charge Ratio (m/z) |

|---|---|---|

| [M+H]⁺ | Protonated Molecule (³⁵Cl isotope) | 160.02 |

| [M+H+2]⁺ | Protonated Molecule (³⁷Cl isotope) | 162.02 |

| [M+Na]⁺ | Sodium Adduct (³⁵Cl isotope) | 182.00 |

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would reveal characteristic absorption bands corresponding to its key structural features.

The presence of two hydroxyl groups (one phenolic, one alcoholic) would result in a strong, broad absorption band in the region of 3200-3600 cm⁻¹. The broadening of this peak is indicative of intermolecular and intramolecular hydrogen bonding, a key feature in the solid-state structure of this molecule. Aromatic C-H stretching vibrations from the pyridine ring would appear around 3000-3100 cm⁻¹. The C-H stretching from the CH₂ group in the hydroxymethyl substituent would be observed just below 3000 cm⁻¹.

The pyridine ring itself gives rise to several characteristic absorptions. The C=C and C=N stretching vibrations within the aromatic ring are expected to produce a series of sharp to medium bands in the 1400-1650 cm⁻¹ region. The C-O stretching vibrations from the phenolic and alcoholic groups would likely appear in the 1050-1250 cm⁻¹ range. Finally, the C-Cl stretching vibration is expected to be found in the fingerprint region, typically between 600 and 800 cm⁻¹. By analyzing these specific absorption frequencies, IR spectroscopy provides a rapid and effective confirmation of the compound's functional group composition and offers initial evidence of hydrogen bonding interactions.

Table 2: Predicted Infrared Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Hydroxyl (phenolic & alcoholic) | 3200 - 3600 | Strong, Broad |

| C-H Stretch | Aromatic (Pyridine Ring) | 3000 - 3100 | Medium |

| C-H Stretch | Aliphatic (-CH₂-) | 2850 - 2960 | Medium |

| C=C / C=N Stretch | Pyridine Ring | 1400 - 1650 | Medium to Strong |

| C-O Stretch | Phenolic & Alcoholic | 1050 - 1250 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic and conjugated systems like this compound, this technique is particularly informative. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state.

The pyridine ring is an aromatic system containing π electrons and non-bonding (n) electrons on the nitrogen atom. Consequently, the UV-Vis spectrum of this compound is expected to be dominated by two main types of electronic transitions:

π → π* transitions: These are typically high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital. For substituted pyridines, these transitions often occur below 300 nm.

n → π* transitions: These transitions involve the promotion of a non-bonding electron from the nitrogen atom to a π* anti-bonding orbital. They are generally of lower intensity and appear at longer wavelengths compared to the π → π* transitions.

The exact positions (λmax) and intensities (ε) of these absorption bands are sensitive to the substituents on the pyridine ring (Cl, OH, CH₂OH) and the solvent used for the analysis. The hydroxyl group, in particular, can have a significant auxochromic and solvatochromic effect. In polar protic solvents, hydrogen bonding to the nitrogen atom can shift the n → π* transition to shorter wavelengths (a blue shift), while the π → π* transitions may experience a red shift. Studying the spectrum in solvents of varying polarity and pH can provide deeper insights into the electronic structure of the molecule.

X-ray Crystallography and Crystal Structure Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules, including intermolecular interactions that define the crystal packing.

To perform this analysis, a high-quality single crystal of this compound is required. This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots with varying intensities.

By analyzing the positions and intensities of these diffracted spots, the unit cell dimensions (the basic repeating unit of the crystal) and the space group symmetry can be determined. Further computational processing using direct methods or Patterson functions allows for the solution of the phase problem and the generation of an electron density map. This map is then interpreted to locate the positions of all non-hydrogen atoms. The final structural model is refined to achieve the best fit with the experimental diffraction data, yielding a precise three-dimensional structure of the molecule. This analysis provides unequivocal confirmation of the compound's constitution and conformation in the solid state.

The molecular structure of this compound contains multiple functional groups capable of forming strong intermolecular interactions: a pyridine nitrogen (hydrogen bond acceptor), a phenolic hydroxyl group (donor and acceptor), and an alcoholic hydroxymethyl group (donor and acceptor). Analysis of the crystal structure would therefore focus on how these interactions guide the self-assembly of molecules into a stable, three-dimensional lattice.

It is highly probable that the crystal packing is dominated by a robust network of hydrogen bonds. Key interactions would likely include:

O-H···N bonds: Between the phenolic or alcoholic hydroxyl groups and the nitrogen atom of an adjacent pyridine ring.

O-H···O bonds: Between the hydroxyl groups of neighboring molecules.

These interactions would link the molecules into chains, sheets, or more complex three-dimensional frameworks. In addition to hydrogen bonding, π–π stacking interactions between the electron-deficient pyridine rings of adjacent molecules may also play a role in stabilizing the crystal structure. researchgate.net The analysis of these supramolecular synthons is crucial for understanding the solid-state properties of the material.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the intermolecular interactions within a crystal lattice, based on the data obtained from X-ray diffraction. The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined at the points where the contribution from the molecule's electron density is equal to the contribution from all other molecules in the crystal.

For this compound, this analysis would be expected to quantify the significant contributions from O···H/H···O contacts, confirming the prevalence of hydrogen bonding. nih.gov It would also quantify the contributions from H···H, C···H, and Cl···H contacts, providing a complete and detailed picture of the forces governing the supramolecular assembly. nih.gov

Table 3: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Description | Predicted Contribution |

|---|---|---|

| O···H / H···O | Hydrogen Bonding | High |

| H···H | General van der Waals forces | Significant |

| C···H / H···C | Weak C-H···π or van der Waals | Moderate |

| Cl···H / H···Cl | Halogen-related interactions | Moderate |

Chromatographic Methods for Advanced Purification and Quantitative Analysis

The rigorous characterization of "this compound" necessitates the use of sophisticated chromatographic techniques. These methods are indispensable for the separation, purification, and quantitative analysis of the compound, ensuring its suitability for various research and development applications. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and advanced column chromatography techniques are pivotal in achieving the high levels of purity and analytical precision required.

High-Performance Liquid Chromatography (HPLC) for Separation and Purity

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the assessment of the purity of "this compound" and for its separation from reaction intermediates and byproducts. The inherent polarity of the compound, conferred by its hydroxyl and pyridinol functional groups, dictates the selection of appropriate HPLC methodologies.

A typical approach for the analysis of this compound would involve reverse-phase HPLC, where a nonpolar stationary phase is used in conjunction with a polar mobile phase. A C18-bonded silica (B1680970) gel column is a common choice for the stationary phase due to its versatility and broad applicability. The mobile phase would likely consist of a mixture of water (often buffered) and an organic modifier such as acetonitrile or methanol. A gradient elution, where the proportion of the organic modifier is increased over the course of the analysis, would be effective in eluting the target compound while separating it from impurities with different polarities.

Detection is commonly achieved using a UV-Vis spectrophotometer, as the pyridine ring of "this compound" is expected to exhibit strong absorbance in the UV region. The selection of an appropriate wavelength for detection is critical for achieving high sensitivity and accurate quantification.

The development of a robust HPLC method would involve the systematic optimization of several parameters, as detailed in the table below.

| Parameter | Typical Conditions | Rationale |

| Stationary Phase | C18-bonded silica, 5 µm particle size | Provides good retention and separation for moderately polar aromatic compounds. |

| Mobile Phase | A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid | Formic acid helps to protonate the pyridinol, leading to sharper peaks and improved chromatographic performance. |

| Elution Mode | Gradient elution | Allows for the effective separation of compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing a balance between analysis time and separation efficiency. |

| Column Temperature | 25-30 °C | Maintaining a constant temperature ensures reproducible retention times. |

| Detection | UV at 270-280 nm | The pyridine chromophore is expected to have a strong absorbance in this range. |

| Injection Volume | 5-10 µL | A small injection volume prevents column overloading and peak distortion. |

Gas Chromatography (GC) for Volatile Derivatives and Purity

Direct analysis of "this compound" by Gas Chromatography (GC) is challenging due to its low volatility and the presence of polar hydroxyl groups. These functional groups can lead to poor peak shape and thermal decomposition in the GC inlet and column. libretexts.orgphenomenex.com Therefore, a derivatization step is essential to convert the analyte into a more volatile and thermally stable form prior to GC analysis. libretexts.orggcms.cz

A common derivatization strategy for compounds containing hydroxyl and pyridinolic functionalities is silylation. libretexts.orgphenomenex.com This involves reacting the compound with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to replace the active hydrogens of the hydroxyl groups with trimethylsilyl (TMS) groups. phenomenex.comnih.gov This process significantly reduces the polarity and increases the volatility of the analyte, making it amenable to GC analysis. libretexts.orgphenomenex.comnih.gov

The resulting TMS-derivatized "this compound" can then be analyzed on a nonpolar or mid-polar capillary GC column, such as one coated with a 5% phenyl-methylpolysiloxane stationary phase. Detection is typically performed using a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for definitive identification of the derivatized compound and any impurities.

The table below outlines a potential GC method for the analysis of the derivatized compound.

| Parameter | Typical Conditions | Rationale |

| Derivatization Agent | BSTFA with 1% TMCS | A powerful silylating agent, with TMCS acting as a catalyst to ensure complete derivatization. |

| Reaction Conditions | 70 °C for 30 minutes | Mild heating ensures the derivatization reaction goes to completion. |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane | A standard, versatile column for the separation of a wide range of derivatized compounds. |

| Carrier Gas | Helium or Hydrogen | Inert carrier gases that provide good chromatographic efficiency. |

| Inlet Temperature | 250 °C | Sufficiently high to ensure rapid volatilization of the derivatized analyte without causing thermal degradation. |

| Oven Program | Start at 100 °C, ramp to 280 °C at 10 °C/min | A temperature gradient allows for the separation of compounds with different boiling points. |

| Detector | FID or MS | FID provides excellent quantitative data, while MS allows for mass-based identification. |

Advanced Column Chromatography Techniques for Isolation and Purification

For the isolation and purification of "this compound" on a preparative scale, advanced column chromatography techniques are employed. Traditional column chromatography using silica gel as the stationary phase is a fundamental method for the purification of polar aromatic compounds. cup.edu.cnyoutube.comlibretexts.org The separation is based on the differential adsorption of the components of a mixture onto the stationary phase. libretexts.org

Given the polar nature of "this compound", a polar stationary phase like silica gel is appropriate. cup.edu.cnlibretexts.org The choice of the mobile phase (eluent) is critical for achieving good separation. A solvent system of intermediate polarity, such as a mixture of a nonpolar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol), is typically used. The optimal solvent ratio is determined through preliminary analysis using Thin Layer Chromatography (TLC).

Flash chromatography, a modification of traditional column chromatography that uses moderate pressure to accelerate the flow of the mobile phase, is often preferred for faster and more efficient purifications. This technique allows for the processing of larger sample quantities in a shorter amount of time while maintaining good resolution.

For particularly challenging separations, more advanced techniques such as preparative HPLC may be utilized. This method offers significantly higher resolution than traditional column chromatography and can yield highly pure material.

The following table summarizes key aspects of purification by column chromatography.

| Technique | Stationary Phase | Typical Mobile Phase | Application |

| Traditional Column Chromatography | Silica Gel (60-200 µm) | Hexane/Ethyl Acetate gradient | Initial purification of crude reaction mixtures. |

| Flash Chromatography | Silica Gel (40-63 µm) | Dichloromethane/Methanol gradient | Rapid and efficient purification of multi-gram quantities. rochester.edu |

| Preparative HPLC | C18-bonded Silica | Water/Acetonitrile gradient | Final polishing step to obtain high-purity material (>99%). |

Derivatization and Application As a Versatile Synthetic Building Block

Synthesis of Novel Pyridine-Fused Heterocycles and Polycyclic Systems

The structure of 6-chloro-5-(hydroxymethyl)pyridin-3-ol provides a robust scaffold for the synthesis of various pyridine-fused heterocycles and polycyclic systems. The reactivity of the chloro and hydroxyl groups allows for cyclization reactions to form new rings fused to the pyridine (B92270) core.

Research into the synthesis of fused heterocyclic systems often involves the strategic use of precursors with multiple reactive sites. For instance, pyridine-2,3-dicarboximides can be converted into α-hydroxylactams, which then undergo acid-catalyzed cyclodehydration to yield novel pyrido[2′,3′:3,4]-pyrrolo fused systems. rsc.org While not directly involving this compound, this principle of intramolecular cyclization highlights a potential pathway for its derivatives. The hydroxyl and hydroxymethyl groups on the target compound could be modified to introduce functionalities that can undergo similar cyclization reactions.

Furthermore, the synthesis of 1,2,3-triazole-fused pyrazines and pyridazines has been achieved through methods like the cyclization of heterocyclic diamines. nih.gov This suggests that derivatization of this compound to introduce vicinal amino groups could open pathways to novel fused triazolopyridine systems. The chloro substituent also provides a handle for cross-coupling reactions, which can be a key step in building up the necessary precursors for cyclization into polycyclic heteroaromatic systems. rsc.org

Table 1: Potential Strategies for Pyridine-Fused Heterocycle Synthesis

| Starting Material Derivative | Reaction Type | Potential Fused System |

|---|---|---|

| Aminated this compound | Intramolecular cyclization | Pyrrolo-pyridines |

| Diazotized this compound | Cyclization with active methylene (B1212753) compounds | Pyridotriazines |

Construction of Complex Molecular Architectures through Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more reactants. mdpi.comrsc.org The functional groups present in this compound make it a promising candidate for participation in various MCRs.

The Hantzsch dihydropyridine (B1217469) synthesis, a classic MCR, traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849). organic-chemistry.org Variations of this reaction could potentially incorporate derivatives of this compound, where the hydroxymethyl group is oxidized to an aldehyde, to generate highly substituted and complex dihydropyridine structures.

Another relevant MCR is the Biginelli reaction, which typically yields dihydropyrimidinones from an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea. organic-chemistry.org By functionalizing the hydroxyl or hydroxymethyl groups of this compound to participate as one of the components, novel pyridine-substituted pyrimidinones (B12756618) could be accessed. The synthesis of pyrano[3,2-c]pyridone derivatives through a three-component reaction of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one, an aromatic aldehyde, and malononitrile (B47326) demonstrates the utility of hydroxypyridines in MCRs. mdpi.com

While direct examples of this compound in MCRs are not prevalent in the literature, its structural motifs are found in reactants for such syntheses, indicating its potential as a valuable building block in this area. osi.lvmdpi.com

Preparation of Functionalized Ligands for Metal Coordination and Supramolecular Chemistry

The pyridine nitrogen, along with the hydroxyl and hydroxymethyl groups, provides multiple coordination sites, making this compound an excellent precursor for the synthesis of functionalized ligands for metal coordination and supramolecular chemistry. unica.it These ligands can be designed to selectively bind to specific metal ions, leading to the formation of coordination complexes with interesting properties and applications.

The synthesis of polydentate ligands often involves the strategic placement of donor atoms that can chelate to a metal center. ub.edujocpr.com The hydroxyl and hydroxymethyl groups of this compound can be readily modified to introduce additional donor functionalities, such as amines, thiols, or carboxylic acids, thereby creating bidentate, tridentate, or even higher-denticity ligands. For example, reaction of the hydroxyl group with an appropriate linker could attach another chelating unit.

The resulting coordination complexes can self-assemble into larger, well-defined supramolecular architectures, such as helicates, grids, or cages. nih.govnorthwestern.edunih.gov The chloro-substituent can also be utilized in cross-coupling reactions to link the pyridine core to other ligand fragments, creating complex polytopic ligands capable of forming intricate coordination polymers. The study of pyridyl-based ligands has shown that their shape, rigidity, and the number of donor atoms can be tailored to control the structure and properties of the final supramolecular assembly. unica.it

Table 2: Potential Ligand Types from this compound

| Ligand Type | Synthetic Modification | Potential Application |

|---|---|---|

| Bidentate (N,O) | Direct use of pyridine N and hydroxyl O | Simple metal complexes |

| Tridentate (N,O,O) | Etherification of hydroxyl group with a chelating arm | Formation of stable chelates |

Development of Precursors for Advanced Materials and Chemical Probes

The unique electronic and structural features of this compound make it an attractive starting material for the development of advanced materials and chemical probes. The pyridine ring, being an electron-deficient system, can be incorporated into larger conjugated systems to create materials with interesting photophysical or electronic properties.

The development of fluorescent chemical probes is an active area of research, with applications in biological imaging and sensing. rsc.orgnih.gov The fluorescence properties of a molecule are highly dependent on its electronic structure. By strategically modifying the functional groups of this compound, it is possible to tune the absorption and emission wavelengths of the resulting derivatives. For example, extending the conjugation through Suzuki or Sonogashira coupling at the chloro position could lead to novel fluorophores. The synthesis of 2-(2'-hydroxy-5'-chlorophenyl)-6-chloro-4(3H)-quinazolinone-based fluorogenic probes for imaging monoamine oxidases illustrates a similar design principle. nih.gov

While the direct application of this compound in advanced materials is not yet widely reported, its potential as a precursor is significant. Pyridine-containing polymers and materials are known for their thermal stability and unique electronic properties. The functional groups on the target compound offer multiple points for polymerization or for grafting onto other material scaffolds.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Atom Economy and Energy Efficiency

The pursuit of sustainable chemical manufacturing necessitates the development of synthetic pathways that maximize the incorporation of starting materials into the final product (atom economy) while minimizing energy consumption. Future research on 6-Chloro-5-(hydroxymethyl)pyridin-3-ol will likely focus on moving beyond traditional multi-step syntheses towards more elegant and efficient strategies.

One promising avenue is the exploration of one-pot, transition-metal-free reactions. Methodologies such as the base-promoted annulation of aromatic terminal alkynes with amides as a nitrogen source represent a paradigm shift in constructing pyridine (B92270) rings. mdpi.com Applying such a [2+2+1+1] cyclocondensation strategy could offer a direct and highly efficient route to substituted pyridines, potentially adaptable for the target molecule. mdpi.com Another innovative approach involves utilizing biomass-derived precursors. The conversion of 5-(hydroxymethyl)furfural (HMF), a key platform chemical from carbohydrates, into 6-(hydroxymethyl)pyridin-3-ol (B1203515) in the presence of ammonia (B1221849) sources has been demonstrated, providing a renewable pathway to the core pyridinol structure. researchgate.netcsic.es Future work could focus on optimizing this conversion and integrating the chlorination step into a streamlined, energy-efficient process. Further research into catalysts and reaction conditions that lower the activation energy of these transformations will be critical for enhancing energy efficiency. researchgate.netcsic.es

Exploitation of Undiscovered Reactivity Modes for Unprecedented Chemical Transformations

The specific constellation of functional groups on this compound—a nucleophilic hydroxyl group, a reactive hydroxymethyl group, and an electrophilic carbon center adjacent to the chlorine atom—suggests a rich and largely unexplored reactivity profile. The chloro group on the pyridine ring is a key site for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of functionalities. vapourtec.combeilstein-journals.org

Future research should aim to systematically explore the interplay between these groups. For instance, intramolecular reactions could be designed where the hydroxymethyl or hydroxyl group acts as an internal nucleophile, potentially leading to novel bicyclic ether or lactone structures after an initial transformation. The compound's potential for oxidation and reduction at its various sites also warrants investigation. The development of selective catalysts will be crucial to control which functional group reacts, enabling unprecedented chemical transformations and the synthesis of complex molecular architectures from this single, versatile building block.

Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Production

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, reaction control, scalability, and efficiency. vapourtec.comnih.gov The synthesis and subsequent derivatization of this compound are prime candidates for adaptation to flow platforms. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields, improved selectivity, and the safe handling of potentially hazardous intermediates or reagents. vapourtec.comnih.gov

For example, SNAr reactions, which are fundamental to modifying the pyridine core, are well-suited for flow reactors. vapourtec.com Furthermore, integrating these flow setups with automated synthesis platforms enables high-throughput screening of reaction conditions, catalysts, and substrates. This automated approach can rapidly identify optimal synthetic protocols and accelerate the discovery of new derivatives with desired properties, significantly reducing the time from discovery to production. vapourtec.com

Application of Advanced Spectroscopic Probes and In-Situ Monitoring Techniques for Real-Time Reaction Analysis

A deep understanding of reaction mechanisms is fundamental to optimizing synthetic processes. Advanced spectroscopic techniques and in-situ monitoring provide a window into the reaction as it occurs, capturing transient intermediates and clarifying complex mechanistic pathways. For the synthesis and transformation of this compound, techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy, as well as nuclear magnetic resonance (NMR) spectroscopy, can be employed for real-time analysis. rsc.org

In-situ FTIR, for example, can track the consumption of reactants and the formation of products by monitoring characteristic vibrational frequencies. rsc.org This data is invaluable for determining reaction kinetics and identifying rate-limiting steps. Similarly, advanced techniques such as far-IR and Raman magneto-spectroscopies could potentially be adapted to probe the electronic and structural dynamics during a reaction. rsc.org Applying these monitoring tools, particularly within a flow chemistry setup, would provide unprecedented insight into the reaction mechanisms, enabling fine-tuning of conditions for optimal outcomes.

Deepening the Understanding of Structure-Reactivity Relationships through Advanced Computational Models and Machine Learning Approaches

The synergy between quantum mechanics and machine learning is revolutionizing the prediction of chemical reactivity. arxiv.org For this compound, these computational tools can be used to build a comprehensive model of its structure-reactivity relationships without the need for exhaustive experimental work. rsc.orgnih.govukcatalysishub.co.uk

Density Functional Theory (DFT) calculations can determine electronic properties and reactivity parameters, such as Methyl Cation Affinities (MCA) and Methyl Anion Affinities (MAA), which serve as quantitative measures of functional group reactivity. arxiv.org These calculated parameters can then be used to train machine learning models, such as graph attention neural networks, to predict how the molecule will behave in various chemical environments. arxiv.orgnips.cc This predictive power allows for the rapid screening of potential reactions and catalysts, guiding experimental efforts towards the most promising avenues. Such models can predict the outcomes of reactions, identify potential side products, and help in the rational design of new synthetic targets based on the this compound scaffold. rsc.orgnih.gov

Exploration of Photochemical and Electrochemical Reactions of this compound

Photochemistry and electrochemistry offer sustainable and powerful alternatives to traditional thermal activation for chemical synthesis. These methods often proceed under mild conditions and can unlock unique reaction pathways. The pyridine ring and its substituents in this compound present intriguing possibilities for both photochemical and electrochemical transformations.

Photochemistry: The absorption of light can excite the molecule to a higher energy state, enabling reactions that are not accessible thermally. Photochemical methods, which benefit greatly from the controlled irradiation and rapid product removal in flow reactors, could be used to facilitate novel cyclizations or substitutions. vapourtec.com

Electrochemistry: The use of electricity as a "traceless" reagent for oxidation or reduction is a cornerstone of green chemistry. nih.gov Electrochemical methods could be developed for the synthesis of the pyridinol core itself, for instance, through the electrochemical upgrading of biomass-derived molecules like furfurylamine (B118560) to 3-pyridinol. figshare.com Furthermore, the functional groups on the target molecule are susceptible to electrochemical transformation. The alcohol moiety could be oxidized, or the chloro-substituent could be reduced or used in electrochemically mediated coupling reactions. nih.govresearchgate.net Investigating the cyclic voltammetry of this compound would be a critical first step to map out its redox behavior and design targeted electrosynthetic routes. nih.gov

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 6-Chloro-5-(hydroxymethyl)pyridin-3-ol?

- Methodology : A multi-step approach can be employed, starting with halogenated pyridine precursors. For hydroxymethylation, use nucleophilic substitution with paraformaldehyde under acidic/basic conditions (e.g., HCl/NaOH). Temperature control (40–60°C) minimizes side reactions. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane) is critical. Characterization by / NMR and HRMS confirms regiochemistry and purity.

- Reference : Similar strategies for halogenated pyridines are detailed in , where substitution reactions are optimized using catalytic systems .

Q. How should researchers characterize the purity and structure of this compound?

- Methodology :

- Purity : HPLC with UV detection (C18 column, methanol/water mobile phase) quantifies impurities.

- Structure : NMR identifies coupling patterns (e.g., hydroxyl protons at δ 5.5–6.0 ppm, hydroxymethyl CH at δ 4.0–4.5 ppm). IR spectroscopy confirms hydroxyl (3200–3600 cm) and C-Cl (550–850 cm) stretches. HRMS validates the molecular formula (CHClNO).

- Reference : highlights PubChem data for hydroxypyridines, advocating similar analytical workflows .

Q. What storage conditions ensure the stability of this compound?

- Methodology : Store in amber vials under inert gas (N/Ar) at –20°C to prevent oxidation of the hydroxymethyl group. Desiccants (silica gel) protect against moisture. Stability tests via periodic HPLC analysis are recommended.

- Reference : Safety protocols for chlorinated pyridinols in emphasize protection from light and humidity .

Advanced Research Questions

Q. How can competing side reactions during hydroxymethylation of 6-chloropyridin-3-ol derivatives be mitigated?

- Methodology :

- Protection Strategies : Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBS) chloride to block unwanted nucleophilic sites.

- Reaction Optimization : Use flow reactors (residence time: 10–15 min) for precise temperature control. Catalytic systems (e.g., Cu(I) or Pd(0)) enhance selectivity.

- Reference : discusses flow reactor applications for trifluoromethyl-substituted pyridines .

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

- Methodology :

- DFT Calculations : Map electron density (HOMO/LUMO) to predict reactive sites. The electron-withdrawing Cl and hydroxymethyl groups activate the C-2 and C-4 positions for Suzuki-Miyaura couplings.

- Experimental Validation : Test coupling with aryl boronic acids (Pd(PPh), KCO, DMF/HO). Monitor regioselectivity via NMR.

- Reference : notes biaryl formation in iodo-substituted analogs under palladium catalysis .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?

- Methodology :

- Enzyme Inhibition : Fluorescence-based kinase assays (e.g., EGFR or MAPK) using ATP-competitive probes.

- Cellular Uptake : Radiolabel the compound with and measure intracellular accumulation in cancer cell lines (e.g., HeLa).

Q. How can computational modeling predict the solubility and pharmacokinetics of this compound?

- Methodology :

- QSAR Models : Use software like Schrödinger or MOE to compute logP (hydrophobicity) and pKa (ionization).

- MD Simulations : Simulate membrane permeability (e.g., blood-brain barrier penetration) using lipid bilayer models.

- Reference : ’s focus on trifluoromethyl analogs underscores the utility of computational tools in drug design .

Tables for Key Data

Table 1 : Comparative Reactivity of Substituted Pyridines

| Compound | Substituents | Key Reactivity | Reference |

|---|---|---|---|

| 6-Chloro-5-(hydroxymethyl) | Cl (C6), CHOH (C5) | Selective C-2/C-4 coupling | |

| 6-Chloro-5-iodo () | Cl (C6), I (C5) | Biaryl formation via Suzuki reaction | |

| 2-Trifluoromethyl () | CF (C2) | Nucleophilic substitution at C4 |

Table 2 : Analytical Parameters for Characterization

| Technique | Key Peaks/Data | Purpose |

|---|---|---|

| NMR | δ 4.0–4.5 (CHOH), δ 5.5–6.0 (OH) | Substituent identification |

| HRMS | m/z 159.00 [M+H] (calc. 159.009) | Molecular formula confirmation |

| HPLC | Retention time: 8.2 min (95% purity) | Purity assessment |

Notes

- All methodologies are inferred from structurally related compounds in the evidence. Experimental validation is required for the target compound.

- Advanced questions emphasize mechanistic and computational approaches, aligning with the depth required for academic research.

Featured Recommendations

| Most viewed | ||